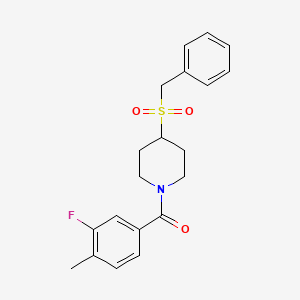
(4-(Benzylsulfonyl)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-(Benzylsulfonyl)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone” is a complex organic molecule that contains a piperidine ring, a benzylsulfonyl group, a 3-fluoro-4-methylphenyl group, and a methanone group . Piperidine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
While the specific synthesis process for this compound is not detailed in the literature, similar compounds have been synthesized using various methods. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a benzylsulfonyl group and a 3-fluoro-4-methylphenyl group. The methanone group indicates the presence of a carbonyl group (C=O) attached to a methyl group (CH3) .Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration
Several studies focus on the synthesis and structural exploration of compounds related to "(4-(Benzylsulfonyl)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone". For instance, a novel bioactive heterocycle, synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole, was evaluated for antiproliferative activity, with its structure characterized using various spectroscopic techniques and X-ray diffraction studies. This research highlights the significance of structural analysis in developing compounds with potential biological activity (S. Benaka Prasad et al., 2018). Another study presented the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, further exploring their physicochemical properties through density functional theory (DFT) and molecular electrostatic potential investigations, revealing insights into their structural and electronic characteristics (P.-Y. Huang et al., 2021).
Application in Antitubercular Activities
One research highlighted the synthesis of [4-(aryloxy)phenyl]cyclopropyl methanones and their reduction to respective methanols, evaluating their antitubercular activity against Mycobacterium tuberculosis. This study illustrates the potential of structurally related compounds in contributing to the development of new antitubercular agents, showcasing the application of chemical synthesis in addressing significant health challenges (S. S. Bisht et al., 2010).
Exploration for Imaging Applications
Another study explored sulfur-containing analogues for imaging the vesicular acetylcholine transporter in the brain, synthesizing and assessing new compounds for in vitro binding affinities. Such research underscores the potential of novel chemical entities in biomedical imaging, contributing to our understanding of neurological processes and diseases (Zonghua Luo et al., 2018).
Thermal and Structural Studies
Thermal, optical, etching, and structural studies, along with theoretical calculations, were conducted on a novel compound, providing insights into its stability and electronic properties. These studies are crucial for the development of materials with specific desired properties, contributing to the fields of materials science and engineering (C. S. Karthik et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(3-fluoro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3S/c1-15-7-8-17(13-19(15)21)20(23)22-11-9-18(10-12-22)26(24,25)14-16-5-3-2-4-6-16/h2-8,13,18H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAONTGZGBUGWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)

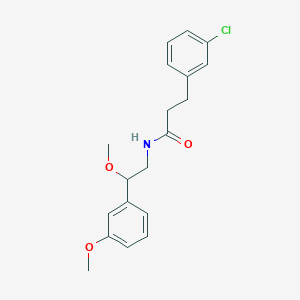
![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)
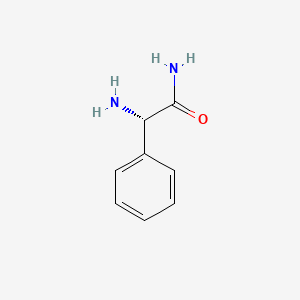
![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760854.png)

![3-[(7-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2760860.png)
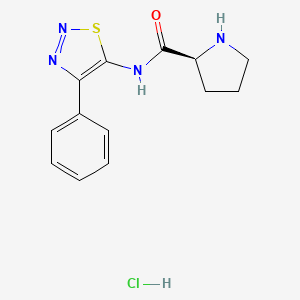
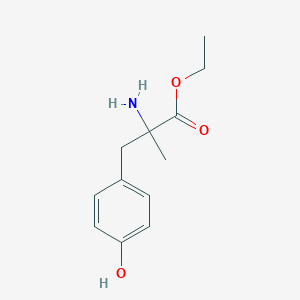
![Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride](/img/structure/B2760864.png)
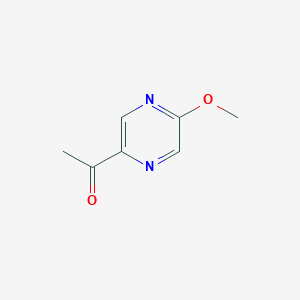
![3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2760866.png)
![1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2760867.png)